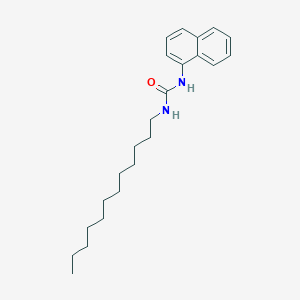![molecular formula C11H11N3O2S B12000785 2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one](/img/structure/B12000785.png)
2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one is a chemical compound with the molecular formula C11H11N3O2S It is a member of the thiazolidinone family, which is known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one typically involves the condensation of 2-hydroxybenzaldehyde with 5-methyl-2-thioxo-4-thiazolidinone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazono group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. It can inhibit the growth of various bacterial and fungal strains and has demonstrated cytotoxic activity against certain cancer cell lines.
Material Science: Due to
Propriétés
Formule moléculaire |
C11H11N3O2S |
|---|---|
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
(2E)-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11N3O2S/c1-7-10(16)13-11(17-7)14-12-6-8-4-2-3-5-9(8)15/h2-7,15H,1H3,(H,13,14,16)/b12-6+ |
Clé InChI |
ZOZGHZDWFKIFMA-WUXMJOGZSA-N |
SMILES isomérique |
CC1C(=O)N/C(=N\N=C\C2=CC=CC=C2O)/S1 |
SMILES canonique |
CC1C(=O)NC(=NN=CC2=CC=CC=C2O)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


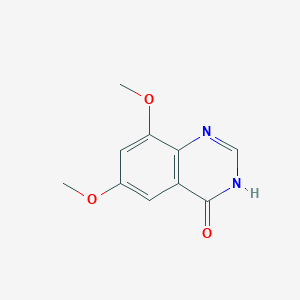
![Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B12000714.png)
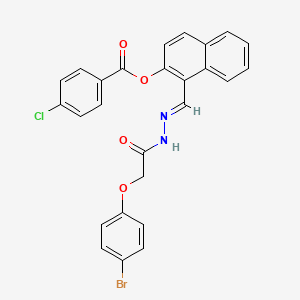
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000718.png)
![N-(2-Hydroxycyclohexyl)-N'-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B12000726.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000731.png)
![2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12000736.png)
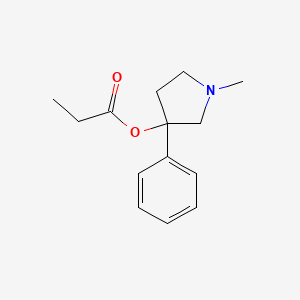
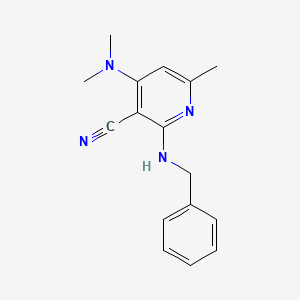


![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12000758.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000761.png)
